molecular formula C23H28N2O4 B5637154 [(3S,4S)-3-hydroxy-4-(4-hydroxy-4-phenylpiperidin-1-yl)pyrrolidin-1-yl]-(4-methoxyphenyl)methanone

[(3S,4S)-3-hydroxy-4-(4-hydroxy-4-phenylpiperidin-1-yl)pyrrolidin-1-yl]-(4-methoxyphenyl)methanone

Cat. No.: B5637154
M. Wt: 396.5 g/mol
InChI Key: PEDOMVPBQSXMEP-SFTDATJTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[(3S,4S)-3-hydroxy-4-(4-hydroxy-4-phenylpiperidin-1-yl)pyrrolidin-1-yl]-(4-methoxyphenyl)methanone is a complex organic compound with a unique structure that includes a pyrrolidine ring, a piperidine ring, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(3S,4S)-3-hydroxy-4-(4-hydroxy-4-phenylpiperidin-1-yl)pyrrolidin-1-yl]-(4-methoxyphenyl)methanone typically involves multiple steps, including the formation of the pyrrolidine and piperidine rings, followed by their functionalization. Common synthetic routes may involve the use of starting materials such as amino acids, which are then cyclized and functionalized under specific reaction conditions. For example, the use of protecting groups, catalysts, and specific solvents can be crucial in achieving the desired product with high yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure scalability and cost-effectiveness. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization to obtain the compound in large quantities.

Chemical Reactions Analysis

Types of Reactions

[(3S,4S)-3-hydroxy-4-(4-hydroxy-4-phenylpiperidin-1-yl)pyrrolidin-1-yl]-(4-methoxyphenyl)methanone can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to remove oxygen functionalities or to alter the oxidation state of the nitrogen atoms.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can lead to the formation of ketones, while substitution reactions on the aromatic ring can introduce various functional groups.

Scientific Research Applications

[(3S,4S)-3-hydroxy-4-(4-hydroxy-4-phenylpiperidin-1-yl)pyrrolidin-1-yl]-(4-methoxyphenyl)methanone has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be studied for its interactions with biological macromolecules such as proteins and nucleic acids.

    Industry: It can be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which [(3S,4S)-3-hydroxy-4-(4-hydroxy-4-phenylpiperidin-1-yl)pyrrolidin-1-yl]-(4-methoxyphenyl)methanone exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or ion channels, where the compound binds and modulates their activity. The exact pathways involved would depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperidine and pyrrolidine derivatives, such as:

    Piperidine derivatives: Compounds with similar piperidine rings but different substituents.

    Pyrrolidine derivatives: Compounds with similar pyrrolidine rings but different functional groups.

Uniqueness

What sets [(3S,4S)-3-hydroxy-4-(4-hydroxy-4-phenylpiperidin-1-yl)pyrrolidin-1-yl]-(4-methoxyphenyl)methanone apart is its specific combination of functional groups and ring structures, which confer unique chemical and biological properties

Properties

IUPAC Name

[(3S,4S)-3-hydroxy-4-(4-hydroxy-4-phenylpiperidin-1-yl)pyrrolidin-1-yl]-(4-methoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N2O4/c1-29-19-9-7-17(8-10-19)22(27)25-15-20(21(26)16-25)24-13-11-23(28,12-14-24)18-5-3-2-4-6-18/h2-10,20-21,26,28H,11-16H2,1H3/t20-,21-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEDOMVPBQSXMEP-SFTDATJTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)N2CC(C(C2)O)N3CCC(CC3)(C4=CC=CC=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C(=O)N2C[C@@H]([C@H](C2)O)N3CCC(CC3)(C4=CC=CC=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.